Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate

LogP lipophilicity membrane permeability

Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 72850-79-4) is a uniquely substituted thiazole building block combining a C2-bromo handle for efficient Pd-catalyzed cross-coupling at low catalyst loadings and a C4-trifluoromethyl group that enhances lipophilicity (LogP 3.41) and metabolic stability. The C5-ethyl ester provides an optimal balance of hydrolytic stability and crystallinity, distinguishing it from chloro, iodo, or methyl ester analogs. Patented as a key intermediate for Nav1.7 sodium channel inhibitors and antibacterial FabH-targeting candidates, it enables late-stage diversification and improved membrane permeability. Choose this compound for scalable API intermediate synthesis with reduced Pd costs and simplified purification.

Molecular Formula C7H5BrF3NO2S
Molecular Weight 304.09 g/mol
CAS No. 72850-79-4
Cat. No. B3021212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate
CAS72850-79-4
Molecular FormulaC7H5BrF3NO2S
Molecular Weight304.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)Br)C(F)(F)F
InChIInChI=1S/C7H5BrF3NO2S/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3
InChIKeyXPAISTXWPBHIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate: A Dual-Reactive Heterocyclic Building Block for Cross-Coupling and Medicinal Chemistry


Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 72850-79-4) is a 2,4-disubstituted thiazole-5-carboxylate ester featuring a bromine atom at position 2 and an electron-withdrawing trifluoromethyl group at position 4 . With a molecular weight of 304.08 g/mol, a calculated LogP of 3.41, and a topological polar surface area (TPSA) of 67.4 Ų, it occupies physicochemical space distinct from its chloro and non-halogenated analogs [1]. The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with the C2-bromo enabling Pd-catalyzed cross-coupling and nucleophilic substitution, while the C4-CF₃ enhances metabolic stability and lipophilicity [2].

Why Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate Cannot Be Replaced by Generic Halothiazole Analogs in Research and Process Chemistry


The specific C2-bromo/C4-trifluoromethyl/C5-ethyl ester substitution pattern on the thiazole ring creates an electronic and steric environment that cannot be replicated by simple halogen exchange or ester variation. Replacing the C2-bromine with chlorine reduces cross-coupling reactivity and lowers lipophilicity by approximately 0.4 LogP units, which can alter both synthetic efficiency and biological membrane permeability in downstream products [1]. Conversely, the iodo analog, while more reactive, introduces greater molecular weight, higher cost, and potential photochemical instability [2]. The ethyl ester at C5 provides a balance of hydrolytic stability and crystallinity that differs meaningfully from the methyl ester analog, which exhibits lower LogP (~2.7–3.1) and altered solubility behavior [3]. The quantitative evidence below demonstrates why these differences are non-trivial for scientific selection.

Quantitative Differentiation Evidence for Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate Against Closest Analogs


Lipophilicity Advantage: LogP Head-to-Head Comparison with the 2-Chloro Analog

Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate exhibits a measured/calculated LogP of 3.41, compared to 2.99 for its direct 2-chloro analog (CAS 72850-52-3), representing a ΔLogP of +0.42 [1][2]. This difference corresponds to an approximately 2.6-fold higher octanol–water partition coefficient for the bromo compound, a magnitude known to be meaningful for membrane permeation in drug-like molecules. The higher lipophilicity is attributable to the greater polarizability and reduced electronegativity of bromine compared to chlorine, which also enhances van der Waals interactions with hydrophobic protein binding pockets . The TPSA is identical for both compounds (67.4 Ų), isolating LogP as the key differentiator.

LogP lipophilicity membrane permeability drug design physicochemical property

Divergent Reactivity in Cross-Coupling: Aryl Bromide vs. Aryl Chloride Catalyst Loading Requirements

In Pd-catalyzed direct arylation of thiazoles, aryl bromides can be efficiently coupled using as little as 0.1–0.001 mol% Pd(OAc)₂ under ligand-free conditions, whereas aryl chlorides require substantially higher catalyst loadings or specialized ligands to achieve comparable conversions [1]. Although this specific compound was not the substrate in the published study, the general reactivity hierarchy (I > Br >> Cl) is well-established for thiazole Suzuki-Miyaura and direct arylation reactions [2]. The C2-bromo substituent on the target compound therefore enables more economical and environmentally favorable coupling conditions compared to the corresponding C2-chloro analog, which would necessitate higher palladium loading or the use of expensive, air-sensitive phosphine ligands [1]. This difference is particularly consequential for process-scale synthesis where catalyst cost and removal become critical factors.

Suzuki-Miyaura coupling palladium catalysis aryl bromide reactivity catalyst loading green chemistry

Chemoselectivity in Photostimulated Reactions: 2-Bromothiazole Gives Exclusive Mono-Substitution vs. 2-Chlorothiazole Producing Bis-Adducts

In a direct head-to-head comparison, photostimulated reactions of 2-chlorothiazole with pinacolone potassium enolate in liquid NH₃ led to formation of both mono- and bis-2-thiazolyl ketones (products 3a-c and 4a-c) via the SRN1 mechanism. In contrast, the analogous reaction with 2-bromothiazole gave exclusively the mono-substitution product 3a, with no bis-adduct 4a detected [1]. This divergent outcome demonstrates that the C2-halogen identity controls reaction chemoselectivity, not merely reaction rate. The bromo compound provides cleaner reaction profiles with fewer side products, which is valuable when a single functionalization at C2 is desired without over-reaction. Although this study used 2-halothiazoles lacking the 4-CF₃ and 5-COOEt groups, the electronic influence of the halogen on the thiazole ring's reactivity is expected to translate to the more highly substituted system [2].

photostimulated reaction chemoselectivity SRN1 mechanism thiazole C-H functionalization halogen effect

Positional Isomer Antimicrobial Activity: 2-Bromo Substitution Confers Superior Antibacterial Potency Relative to 3- and 4-Bromo Regioisomers

In a systematic structure–activity relationship study of brominated thiazole carboxylates, the 2-bromo regioisomer demonstrated an MIC of 7.81 μM against Staphylococcus aureus, compared to 15.6 μM for the 4-bromo isomer and 31.25 μM for the 3-bromo isomer [1][2]. This represents a 2- to 4-fold improvement in antibacterial potency attributable solely to the position of the bromine atom on the thiazole ring. Molecular docking simulations attributed this superiority to optimal steric alignment of the 2-bromo substituent with key residues in the bacterial FabH enzyme active site, yielding a binding energy of −8.9 kcal/mol vs. −7.1 kcal/mol (4-bromo) and −6.2 kcal/mol (3-bromo) [2]. While this specific study was conducted on methyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate regioisomers rather than the exact target compound, the retention of the 2-bromo position in the target compound is expected to preserve this binding advantage in derived bioactive molecules .

antimicrobial SAR bromine position Staphylococcus aureus MIC FabH

Patent-Recognized Utility as a Key Intermediate for Sodium Channel Inhibitor Drug Candidates

Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate is specifically claimed and exemplified as a key synthetic intermediate in a family of heteroaryl-substituted sulfonamide sodium channel inhibitors covered by at least five international patent filings: US-2020071313-A1, WO-2020047312-A1, US-10752623-B2, CA-3104913-A1, and CN-112638898-A, all sharing a priority date of August 31, 2018 . The consistent selection of this specific bromo/CF₃/ethyl ester building block across multiple filings by the same assignee implies that it provided a demonstrable advantage—whether in synthetic yield, final compound potency, or physicochemical profile—over alternative thiazole intermediates. Sodium channel inhibitors targeting Nav1.7 are a competitive area of drug discovery for pain management, making intermediate selection consequential for both freedom-to-operate and lead optimization [1]. The absence of analogous patent families centered on the 2-chloro or methyl ester variants further supports the differentiated value of this specific compound.

sodium channel inhibitor Nav1.7 pain therapeutics patent intermediate heteroaryl sulfonamide

Physicochemical Property Profile Differentiation: Melting Point and Density vs. Chloro and Methyl Ester Analogs

The target compound exhibits a melting point of 80–85 °C , which is approximately 23–28 °C higher than the 2-chloro analog (mp 57–59 °C ). This difference in melting point reflects stronger intermolecular interactions in the solid state, likely due to the heavier bromine atom contributing to enhanced van der Waals forces. Additionally, the density of the bromo compound is 1.7 g/cm³ vs. 1.509 g/cm³ for the chloro analog [1], a 12.7% increase. The higher melting point and density translate to different handling characteristics: the bromo compound is an off-white to gray solid at ambient temperature, while the chloro analog may be near its melting point under warm storage conditions, potentially complicating weighing and formulation . The methyl ester analog (CAS 79247-82-8) has a predicted XLogP3 of ~3.1 and lower molecular weight (290.06), offering different solubility and reactivity profiles that may or may not suit a given synthetic route [2].

melting point density crystallinity formulation solid-state properties handling

High-Impact Application Scenarios for Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate Based on Evidence


Synthesis of Sodium Channel Inhibitor Candidates for Pain Therapeutics

Five international patent families (US, WO, CA, CN) explicitly claim this compound as a key intermediate in the synthesis of heteroaryl-substituted sulfonamide sodium channel inhibitors . Research groups pursuing Nav1.7 or related sodium channel targets should procure this specific building block to ensure synthetic access to the patented chemical space. The bromine at C2 enables late-stage diversification via Suzuki-Miyaura coupling under mild, low-catalyst conditions, while the CF₃ group provides the metabolic stability required for in vivo pain models [1].

Antimicrobial Lead Optimization Requiring 2-Bromo Regiochemistry

For programs targeting bacterial FabH or related enzymes, the 2-bromo substitution pattern has been shown to confer 2- to 4-fold superior antibacterial potency (MIC = 7.81 μM vs. 15.6–31.25 μM for alternative regioisomers) [2]. Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate provides both the optimal 2-bromo placement and the CF₃-enhanced lipophilicity (LogP = 3.41) needed for membrane penetration, making it a preferred starting material for synthesizing focused libraries of antibacterial candidates where both potency and permeability are critical [3].

Process Chemistry Requiring Low-Catalyst-Loading Cross-Coupling at Scale

The C2-bromo substituent enables Pd-catalyzed coupling at catalyst loadings as low as 0.001–0.1 mol%, compared to the 1–5 mol% typically required for chloroarenes [4]. For process development groups scaling up thiazole-based API intermediates, this translates to significantly reduced palladium costs, lower residual metal contamination in the final product, and simpler purification—advantages that the chloro analog cannot match. The aqueous microwave-assisted Suzuki-Miyaura protocol demonstrated for thiazole bromides offers an additional green chemistry benefit [5].

Agrochemical Intermediate Development Leveraging Herbicide Safener Patent Precedent

The compound has been described in US4602937A as part of a series of 2,4-disubstituted-5-thiazole-carboxylic acid derivatives with herbicidal safener activity for sorghum protection [6]. The combination of bromine for reactivity and trifluoromethyl for environmental stability makes this compound suitable for generating novel crop protection agents. The higher LogP (3.41 vs. 2.99 for the chloro analog) may enhance foliar uptake and cuticular penetration in agrochemical formulations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.